molecular formula C11H11F2IO B8162078 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene

1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene

Cat. No.: B8162078
M. Wt: 324.11 g/mol
InChI Key: RLDWWIAJMMLESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene typically involves the introduction of the difluorocyclobutyl group and the iodine atom onto the benzene ring. One common approach is the reaction of 3,3-difluorocyclobutanol with an appropriate benzene derivative under conditions that facilitate the formation of the ether linkage. This can be followed by iodination using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene involves its interaction with molecular targets through its functional groups. The difluorocyclobutyl group can enhance the compound’s stability and binding affinity, while the iodine atom can participate in halogen bonding and other interactions. These features enable the compound to modulate specific biological pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness: 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene is unique due to the combination of the difluorocyclobutyl group and the iodine atom, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[(3,3-difluorocyclobutyl)methoxy]-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2IO/c12-11(13)5-8(6-11)7-15-10-4-2-1-3-9(10)14/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWWIAJMMLESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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